3-[3-(Methanesulfonyloxy)phenyl]propanoic acid
Overview
Description
This compound is characterized by the presence of a methanesulfonyloxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety.
Scientific Research Applications
3-[3-(Methanesulfonyloxy)phenyl]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
As a type of nonsteroidal anti-inflammatory drug (NSAID), sulindac likely works by reducing substances in the body that cause pain and inflammation.
Safety and Hazards
The compound has been assigned the GHS07 pictogram. The hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Methanesulfonyloxy)phenyl]propanoic acid typically involves the reaction of 3-hydroxyphenylpropanoic acid with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the methanesulfonyloxy group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[3-(Methanesulfonyloxy)phenyl]propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The methanesulfonyloxy group can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or other reduced derivatives.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Various substituted phenylpropanoic acids.
Reduction: Alcohols or other reduced derivatives.
Oxidation: Sulfonic acids or other oxidized products.
Comparison with Similar Compounds
Similar Compounds
3-[3-(Sulfooxy)phenyl]propanoic acid: Similar structure but with a sulfooxy group instead of a methanesulfonyloxy group.
3-Phenylpropanoic acid: Lacks the methanesulfonyloxy group, leading to different chemical properties and reactivity.
Uniqueness
3-[3-(Methanesulfonyloxy)phenyl]propanoic acid is unique due to the presence of the methanesulfonyloxy group, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-(3-methylsulfonyloxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5S/c1-16(13,14)15-9-4-2-3-8(7-9)5-6-10(11)12/h2-4,7H,5-6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKNOMNMKJBSKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC=CC(=C1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801255985 | |
Record name | 3-[(Methylsulfonyl)oxy]benzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801255985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1242268-25-2 | |
Record name | 3-[(Methylsulfonyl)oxy]benzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1242268-25-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(Methylsulfonyl)oxy]benzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801255985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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